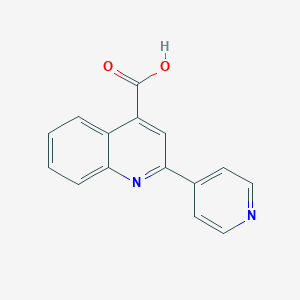

2-(Pyridin-4-yl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-pyridin-4-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-15(19)12-9-14(10-5-7-16-8-6-10)17-13-4-2-1-3-11(12)13/h1-9H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXRRNLSWGROLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90161997 | |

| Record name | Cinchoninic acid, 2-(4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14228-23-0 | |

| Record name | Cinchoninic acid, 2-(4-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014228230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14228-23-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinchoninic acid, 2-(4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-4-yl)quinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Pyridin-4-yl)quinoline-4-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U2ZPK2XZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(pyridin-4-yl)quinoline-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 2-(pyridin-4-yl)quinoline-4-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore present in numerous therapeutic agents.[1][2] This document details the primary synthetic routes, with a focus on the Doebner and Pfitzinger reactions, providing in-depth mechanistic insights and adaptable experimental protocols. The content is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize and characterize this target molecule.

Introduction: The Significance of 2-(pyridin-4-yl)quinoline-4-carboxylic acid

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of a wide array of biologically active compounds with applications as antibacterial, anticancer, antimalarial, and anti-inflammatory agents. The incorporation of a carboxylic acid moiety at the 4-position and a pyridinyl substituent at the 2-position of the quinoline core can significantly influence the molecule's physicochemical properties and biological activity. 2-(Pyridin-4-yl)quinoline-4-carboxylic acid, with its distinct structural features, presents a compelling target for further derivatization and biological screening in drug discovery programs.

Table 1: Physicochemical Properties of 2-(pyridin-4-yl)quinoline-4-carboxylic acid

| Property | Value | Source |

| IUPAC Name | 2-(pyridin-4-yl)quinoline-4-carboxylic acid | PubChem[3] |

| CAS Number | 14228-23-0 | PubChem[3] |

| Molecular Formula | C₁₅H₁₀N₂O₂ | PubChem[3] |

| Molecular Weight | 250.25 g/mol | PubChem[3] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

Primary Synthetic Strategies: A Comparative Analysis

The synthesis of 2-substituted quinoline-4-carboxylic acids is predominantly achieved through two classical named reactions: the Doebner reaction and the Pfitzinger reaction. The choice between these methodologies often depends on the availability of starting materials and the desired substitution pattern on the quinoline ring.

The Doebner Reaction: A Three-Component Condensation

The Doebner reaction is a powerful one-pot, three-component synthesis that involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[4] For the synthesis of our target molecule, this would involve the reaction of 4-aminopyridine, pyridine-4-carbaldehyde, and pyruvic acid.

The precise mechanism of the Doebner reaction is a subject of some discussion, with two primary pathways proposed. Both pathways converge on a key intermediate that undergoes intramolecular cyclization and subsequent oxidation to form the aromatic quinoline ring.

Proposed Mechanism 1: Aldol Condensation followed by Michael Addition

This pathway begins with the aldol condensation of pyruvic acid and the aldehyde (pyridine-4-carbaldehyde) to form a β,γ-unsaturated α-keto acid. This is followed by a Michael addition of the aniline (4-aminopyridine) to the unsaturated system. The resulting intermediate then undergoes an intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration and oxidation to yield the final product.

Proposed Mechanism 2: Schiff Base Formation followed by Addition

An alternative mechanism posits the initial formation of a Schiff base (imine) from the reaction of the aniline and the aldehyde. The enol form of pyruvic acid then adds to the Schiff base. Subsequent cyclization, dehydration, and oxidation lead to the formation of the quinoline-4-carboxylic acid.

Diagram 1: Proposed Mechanism of the Doebner Reaction

Caption: Mechanistic pathway of the Pfitzinger reaction.

Experimental Protocols

The following protocols are representative procedures for the synthesis of 2-(pyridin-4-yl)quinoline-4-carboxylic acid via the Doebner and Pfitzinger reactions. These protocols are based on established methodologies for the synthesis of analogous compounds and may require optimization for the specific substrates.

Doebner Synthesis Protocol (Adapted)

This protocol is adapted from the general procedure for the Doebner reaction. [5] Materials and Reagents:

-

4-Aminopyridine

-

Pyridine-4-carbaldehyde

-

Pyruvic acid

-

Ethanol

-

Trifluoroacetic acid (TFA) (catalytic amount)

-

Potassium carbonate (K₂CO₃)

-

Hydrochloric acid (HCl)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminopyridine (1.0 eq) and pyridine-4-carbaldehyde (1.0 eq) in ethanol.

-

Reflux the mixture for 1 hour.

-

To the reaction mixture, add pyruvic acid (1.5 eq) and a catalytic amount of trifluoroacetic acid.

-

Continue to reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Dissolve the crude product in an aqueous solution of potassium carbonate and filter to remove any insoluble impurities.

-

Acidify the filtrate with hydrochloric acid to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude 2-(pyridin-4-yl)quinoline-4-carboxylic acid.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Diagram 3: Experimental Workflow for Doebner Synthesis

Caption: Step-by-step workflow for the Doebner synthesis.

Pfitzinger Synthesis Protocol (Adapted)

This protocol is a representative procedure based on the classical Pfitzinger reaction. [6][7] Materials and Reagents:

-

Isatin

-

4-Acetylpyridine

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Water

-

Acetic acid (glacial)

-

Diethyl ether

Procedure:

-

In a round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide in 95% ethanol.

-

To the stirred KOH solution, add isatin (1.0 eq). The color of the mixture should change from orange to pale yellow as the isatin ring opens.

-

Stir the mixture at room temperature for 30-45 minutes to ensure the complete formation of the potassium isatinate.

-

Add 4-acetylpyridine (1.0 eq) to the reaction mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 24 hours.

-

After cooling, distill off the majority of the ethanol.

-

Add water to the residue and extract with diethyl ether to remove any neutral impurities.

-

Carefully acidify the aqueous layer with glacial acetic acid to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.

-

Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.

Table 2: Representative Yields for Quinoline-4-Carboxylic Acid Syntheses

| Synthetic Method | Reactants | Product | Yield (%) | Reference |

| Doebner | Aniline, Benzaldehyde, Pyruvic Acid | 2-Phenylquinoline-4-carboxylic acid | ~95% | [8] |

| Doebner | Aniline, 2-Nitrobenzaldehyde, Pyruvic Acid | 2-(2-Nitrophenyl)quinoline-4-carboxylic acid | Not specified | [5] |

| Pfitzinger | Isatin, Acetone | 2-Methylquinoline-4-carboxylic acid | >60% | [9] |

| Pfitzinger | Isatin, Acetophenone | 2-Phenylquinoline-4-carboxylic acid | Excellent | [7] |

Note: Yields are highly dependent on the specific substrates, reaction conditions, and scale.

Characterization of 2-(pyridin-4-yl)quinoline-4-carboxylic acid

Proper characterization of the synthesized product is crucial to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the molecule. Spectral data for 2-(pyridin-4-yl)quinoline-4-carboxylic acid is available in public databases such as PubChem. [3]* Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

-

Melting Point Analysis: To assess the purity of the final product.

Safety and Handling

As with any chemical synthesis, proper safety precautions must be taken. The reactants and the final product may have associated hazards. It is recommended to consult the Safety Data Sheets (SDS) for all chemicals used. Based on available data, 2-(pyridin-4-yl)quinoline-4-carboxylic acid is harmful if swallowed and causes serious eye irritation. [3]Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All reactions should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has outlined the primary synthetic routes for 2-(pyridin-4-yl)quinoline-4-carboxylic acid, focusing on the Doebner and Pfitzinger reactions. By understanding the underlying mechanisms and following the adapted experimental protocols, researchers can effectively synthesize this valuable compound for further investigation in drug discovery and development. The choice of synthetic route will ultimately be guided by the availability of starting materials and the specific requirements of the research project.

References

-

PubChem. 2-(Pyridin-4-yl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Cherry, S. Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. [Link]

-

Doebner Reaction. [Link]

-

The Pfitzinger Reaction - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2024, December 10). [Link]

-

Pfitzinger reaction - Wikipedia. [Link]

- Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of novel indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.

-

Scribd. Chemistry of Pfitzinger Synthesis. [Link]

- Ghasemi, H., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(6), 2853-2863.

-

Doebner reaction - Wikipedia. [Link]

- Tanimoto, H., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(15), 7351-7359.

- Wang, Y., et al. (2016).

- Google Patents. (2013).

-

The Royal Society of Chemistry. Spectra and physical data of (A2) :. [Link]

- Lindsley, C. W., et al. (2012). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 3(9), 749-753.

- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.

- Farkas, E., et al. (2012). The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. Molecules, 17(7), 8158-8168.

-

SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (2025, August 16). [Link]

-

Semantic Scholar. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an. [Link]

- Google Patents. (2009). CN101602715A - The synthetic method of 2-pyridine carboxylic acid.

- Google Patents. (2017). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.

Sources

- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-(Pyridin-4-yl)quinoline-4-carboxylic acid | C15H10N2O2 | CID 26587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Doebner reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. jocpr.com [jocpr.com]

- 7. benchchem.com [benchchem.com]

- 8. 2-PYRIDIN-2-YL-QUINOLINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-(pyridin-4-yl)quinoline-4-carboxylic acid

Introduction

2-(pyridin-4-yl)quinoline-4-carboxylic acid, a molecule of significant interest within the scientific community, stands as a prominent member of the quinoline carboxylic acid class. This class of compounds is a cornerstone in medicinal chemistry and drug development, demonstrating a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The unique structural amalgamation of a quinoline core, a carboxylic acid functional group, and a pyridine moiety imparts a fascinating and complex physicochemical profile to this compound, making it a versatile scaffold for therapeutic agent design.[4]

This technical guide provides a comprehensive exploration of the core physicochemical properties of 2-(pyridin-4-yl)quinoline-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structure, solubility, ionization, lipophilicity, and spectral characteristics of the molecule. Beyond a mere presentation of data, this guide offers insights into the causality behind experimental choices and provides detailed, field-proven methodologies for the determination of these critical parameters. Every protocol is designed as a self-validating system, ensuring scientific integrity and reproducibility.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and identity.

Chemical Identity

The compound is unequivocally identified by the following descriptors:

| Identifier | Value | Source |

| IUPAC Name | 2-(pyridin-4-yl)quinoline-4-carboxylic acid | [5] |

| CAS Number | 14228-23-0 | [5][6] |

| Molecular Formula | C₁₅H₁₀N₂O₂ | [5][7] |

| Molecular Weight | 250.25 g/mol | [5] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)O | [5] |

| InChIKey | IBXRRNLSWGROLA-UHFFFAOYSA-N | [5] |

Synonyms: 2-(4-pyridinyl)-4-quinolinecarboxylic acid, 2-(4-pyridyl)cinchoninic acid.[5]

Structural Elucidation Workflow

The structural confirmation of a newly synthesized batch of 2-(pyridin-4-yl)quinoline-4-carboxylic acid is a multi-step process involving spectroscopic and spectrometric techniques. This workflow ensures the correct connectivity and purity of the compound.

Caption: Workflow for the synthesis and structural confirmation of the target compound.

Synthesis of 2-(pyridin-4-yl)quinoline-4-carboxylic acid

The Doebner reaction is a classical and reliable method for the synthesis of quinoline-4-carboxylic acids.[3] This one-pot condensation reaction involves an aromatic amine, an aldehyde, and pyruvic acid.

Experimental Protocol: Doebner Synthesis

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (1 mmol) and isonicotinaldehyde (pyridin-4-carboxaldehyde) (1 mmol) in absolute ethanol (20 mL).

-

Addition of Pyruvic Acid: To the stirred solution, add pyruvic acid (1.1 mmol) dropwise. A slight exotherm may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum.

-

Purification: Collect the crude product by filtration. Wash the solid with cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

-

Drying: Dry the purified product under vacuum to yield 2-(pyridin-4-yl)quinoline-4-carboxylic acid as a solid.

Physicochemical Properties

The therapeutic efficacy and biopharmaceutical behavior of a drug candidate are intrinsically linked to its physicochemical properties.

Solubility

Solubility is a critical determinant of a drug's absorption and bioavailability. As a molecule with both acidic (carboxylic acid) and basic (pyridine and quinoline nitrogens) centers, the aqueous solubility of 2-(pyridin-4-yl)quinoline-4-carboxylic acid is expected to be highly pH-dependent.[8]

Predicted Solubility Profile:

-

Acidic pH: In a low pH environment, the nitrogen atoms of the pyridine and quinoline rings will be protonated, leading to the formation of a cationic species. This is expected to enhance its solubility in aqueous media.

-

Neutral pH: Near its isoelectric point, the molecule will exist predominantly as a zwitterion, which often results in lower aqueous solubility.

-

Alkaline pH: At higher pH, the carboxylic acid group will be deprotonated, forming a carboxylate salt. This anionic form is generally more soluble in water.

Solubility in Organic Solvents: Based on the behavior of similar quinoline-4-carboxylic acid derivatives, the compound is expected to have good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[9] Its solubility in alcohols like ethanol and methanol is likely to be moderate, while it is expected to be poorly soluble in non-polar solvents such as hexane and diethyl ether.[10]

| Property | Predicted Value/Behavior | Rationale/Reference |

| Aqueous Solubility | Highly pH-dependent | Presence of acidic and basic functional groups.[8] |

| Solubility in DMSO | Soluble | Common for quinoline carboxylic acids.[9] |

| Solubility in Water | Insoluble (at isoelectric point) | Based on data for 2-phenyl-4-quinolinecarboxylic acid.[10] |

| Solubility in Ethanol | Sparingly Soluble | General characteristic of similar heterocyclic compounds.[10] |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

-

Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

-

Equilibration: Add an excess amount of 2-(pyridin-4-yl)quinoline-4-carboxylic acid to a vial containing a known volume of each buffer.

-

Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Processing: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately with a suitable mobile phase, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Ionization Constant (pKa)

The pKa values dictate the extent of ionization of a molecule at a given pH. This is crucial for predicting its behavior in different biological compartments. 2-(pyridin-4-yl)quinoline-4-carboxylic acid is an amphoteric molecule with at least two distinct pKa values.

-

Acidic pKa: This value corresponds to the deprotonation of the carboxylic acid group (-COOH -> -COO⁻). It is expected to be in the range of 3-5.

-

Basic pKa: This value relates to the protonation of the pyridine nitrogen atom. The pKa of quinoline itself is around 4.9, and the presence of the electron-withdrawing carboxylic acid group on the quinoline ring would likely lower the pKa of the quinoline nitrogen.[11] The pyridine nitrogen's pKa will also be influenced by the electronic effects of the quinoline ring.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent system (e.g., water/methanol) to ensure complete dissolution.

-

Titration Setup: Use a calibrated pH meter and an automated titrator.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa, and with a standardized solution of a strong base (e.g., NaOH) to determine the acidic pKa.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values can be determined from the mid-points of the buffer regions in the titration curve.

Lipophilicity (LogP/LogD)

Lipophilicity is a key parameter that influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its metabolic profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.

-

Predicted LogP: Computational models predict an XlogP value of approximately 2.3 for the neutral form of the molecule.[5][12] This suggests a moderate level of lipophilicity.

-

LogD Profile: The LogD will vary with pH. At pH values where the compound is ionized (either as a cation or an anion), its apparent lipophilicity will be lower than its LogP value. The LogD will be at its maximum near the isoelectric point.

| Parameter | Predicted Value | Source |

| XlogP | 2.3 | [5][12] |

| LogD at pH 7.4 | < 2.3 | Due to partial ionization at physiological pH. |

Experimental Protocol: LogD Determination (Shake-Flask Method)

-

Phase Preparation: Prepare a two-phase system of n-octanol and an aqueous buffer of the desired pH (e.g., pH 7.4). Pre-saturate the n-octanol with the buffer and vice versa.

-

Partitioning: Add a known amount of the compound to the two-phase system in a centrifuge tube.

-

Equilibration: Shake the tube vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the tube to ensure complete separation of the aqueous and organic layers.

-

Quantification: Determine the concentration of the compound in both the n-octanol and the aqueous phase using a suitable analytical technique like HPLC-UV.

-

Calculation: Calculate the LogD value using the formula: LogD = log([Concentration in octanol] / [Concentration in aqueous phase]).

Spectroscopic and Spectrometric Characterization

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 2-(pyridin-4-yl)quinoline-4-carboxylic acid (C₁₅H₁₀N₂O₂), high-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to its exact mass.

The primary fragmentation pathway in the mass spectrum of quinoline-4-carboxylic acids typically involves the loss of the carboxyl group (-COOH, 45 Da) or carbon dioxide (CO₂, 44 Da).[13][14]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-(Pyridin-4-yl)quinoline-4-carboxylic acid | C15H10N2O2 | CID 26587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2abiotech.net [2abiotech.net]

- 7. 2-Pyridin-4-yl-quinoline-4-carboxylic acid [oakwoodchemical.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. selleckchem.com [selleckchem.com]

- 10. 2-Phenyl-4-quinolinecarboxylic acid 99 132-60-5 [sigmaaldrich.com]

- 11. mVOC 4.0 [bioinformatics.charite.de]

- 12. PubChemLite - 2-(pyridin-4-yl)quinoline-4-carboxylic acid (C15H10N2O2) [pubchemlite.lcsb.uni.lu]

- 13. chempap.org [chempap.org]

- 14. researchgate.net [researchgate.net]

A Guide to the Structural Elucidation of 2-(pyridin-4-yl)quinoline-4-carboxylic acid: A Multi-Technique Spectroscopic Approach

This technical guide provides a comprehensive framework for the structural elucidation of 2-(pyridin-4-yl)quinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the application and interpretation of modern spectroscopic techniques. We will move beyond a simple recitation of methods to explain the underlying logic of experimental design and data integration, ensuring a robust and self-validating analytical workflow.

Foundational Strategy: Synthesis-Informed Analysis

A robust structural elucidation begins with an understanding of the molecule's synthetic origin. The target compound, 2-(pyridin-4-yl)quinoline-4-carboxylic acid, is commonly synthesized via the Doebner reaction.[3] This reaction involves the condensation of an aniline (in this case, aniline itself), an aldehyde (pyridine-4-carbaldehyde), and pyruvic acid.[3]

Understanding this pathway is critical as it informs us about potential isomeric byproducts or unreacted starting materials that could complicate spectral analysis. For instance, incomplete oxidation could lead to dihydroquinoline intermediates.[4] Therefore, our analytical approach must be designed not only to confirm the presence of the desired structure but also to rule out these plausible alternatives.

Mass Spectrometry: The First Glimpse

High-Resolution Mass Spectrometry (HRMS) provides the foundational piece of the puzzle: the elemental formula.

Experimental Protocol: HRMS (ESI+)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Operate in positive ion mode (ESI+) to promote protonation of the basic nitrogen atoms.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

Data Interpretation and Expected Results

The molecular formula for 2-(pyridin-4-yl)quinoline-4-carboxylic acid is C₁₅H₁₀N₂O₂. The expected monoisotopic mass is 250.0742 g/mol .[5]

| Ion | Calculated m/z | Observed m/z | Rationale |

| [M+H]⁺ | 251.0815 | ~251.0815 | The protonated molecular ion; its accurate mass confirms the elemental composition. |

| [M-COOH]⁺ | 205.0760 | ~205.0760 | Loss of the carboxylic acid group, a common fragmentation for quinoline-4-carboxylic acids.[6] |

| [M-CO₂]⁺ | 206.0838 | ~206.0838 | Decarboxylation of the molecular ion. |

The primary objective of HRMS is to confirm the elemental formula with high precision (typically <5 ppm error), which provides a strong foundation for the subsequent, more detailed spectroscopic analysis.

Infrared Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Experimental Protocol: FT-IR (ATR)

-

Sample Preparation: A small amount of the solid sample is placed directly on the attenuated total reflectance (ATR) crystal.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Expected IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) | The very broad nature of this peak is characteristic of the hydrogen-bonded dimer of a carboxylic acid and often overlaps with C-H stretches.[7] |

| ~3050 | Medium-Weak | Aromatic C-H stretch | Confirms the presence of the aromatic quinoline and pyridine rings. |

| 1760-1690 | Strong | C=O stretch (Carboxylic Acid) | A strong, sharp peak confirming the carbonyl group of the carboxylic acid.[7][8] |

| ~1600, ~1500 | Medium-Strong | C=C and C=N stretching | Characteristic absorptions for the aromatic rings of quinoline and pyridine.[9] |

| 1320-1210 | Medium | C-O stretch (Carboxylic Acid) | Supports the presence of the carboxylic acid functionality.[7] |

The IR spectrum provides rapid, confirmatory evidence for the carboxylic acid and the aromatic nature of the compound, corroborating the information from the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy, particularly a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is the cornerstone of definitive structure elucidation for organic molecules.[10]

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO is often chosen for its ability to dissolve carboxylic acids and to allow observation of the acidic proton.[11]

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments:

Structure Elucidation Workflow

The following diagram illustrates the logical flow for integrating the various NMR experiments to build the final structure.

Caption: NMR Structure Elucidation Workflow.

¹H and ¹³C NMR Analysis

The first step is to analyze the 1D spectra to identify the number and types of proton and carbon environments. The expected chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the carboxylic acid group.

Expected ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Label | Expected δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration |

| H-3' | ~8.80 | d | ~6.0 | 2H |

| H-2' | ~8.30 | d | ~6.0 | 2H |

| H-3 | ~8.25 | s | - | 1H |

| H-5 | ~8.10 | d | ~8.5 | 1H |

| H-8 | ~7.90 | d | ~8.0 | 1H |

| H-6 | ~7.75 | t | ~7.5 | 1H |

| H-7 | ~7.60 | t | ~7.5 | 1H |

| COOH | >13.0 | br s | - | 1H |

Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon Label | Expected δ (ppm) | Rationale |

| C-4 | ~145.0 | Attached to COOH and adjacent to N. |

| C-2 | ~155.0 | Attached to pyridine and N. |

| C-8a | ~148.0 | Quaternary, adjacent to N. |

| C-4a | ~120.0 | Quaternary. |

| C-5, C-6, C-7, C-8 | 125.0 - 135.0 | Aromatic CH carbons. |

| C-3 | ~118.0 | Shielded by adjacent groups. |

| C-2', C-3' | 122.0, 150.0 | Pyridine carbons. |

| C-1', C-4' | 140.0, 145.0 | Quaternary pyridine carbons. |

| COOH | ~168.0 | Carboxylic acid carbonyl. |

2D NMR: Assembling the Pieces

While 1D NMR provides the parts list, 2D NMR shows how they are connected.

-

COSY (¹H-¹H Correlation): This experiment reveals protons that are coupled to each other (typically through 2 or 3 bonds).[13] We expect to see two primary spin systems:

-

Quinoline Benzene Ring: A correlation pathway connecting H-5 → H-6 → H-7 → H-8.

-

Pyridine Ring: A strong correlation between the two sets of equivalent protons, H-2'/H-6' and H-3'/H-5'.

-

-

HSQC (¹H-¹³C Direct Correlation): This experiment links each proton directly to the carbon it is attached to.[14] It allows for the unambiguous assignment of the protonated carbons listed in the tables above. For example, the proton signal at ~8.10 ppm will show a correlation to the carbon signal around 125-135 ppm, identifying this pair as H-5 and C-5.

-

HMBC (¹H-¹³C Long-Range Correlation): This is the key experiment for assembling the full carbon skeleton by showing correlations between protons and carbons that are 2 or 3 bonds away.[14][15] Key expected correlations that would confirm the structure are:

Key HMBC Correlations for Structural Confirmation

| Proton | Correlates to Carbon(s) | Significance |

| H-3 | C-2, C-4, C-4a | Confirms the position of the C-3 proton between the two quaternary carbons of the quinoline ring. |

| H-5 | C-4, C-7, C-8a | Links the benzene part of the quinoline to the pyridine-substituted ring. |

| H-2' | C-2, C-4' | Crucially links the pyridine ring to the quinoline ring at the C-2 position. |

| COOH | C-3, C-4, C-4a | Confirms the attachment of the carboxylic acid group to the C-4 position. |

The following diagram visualizes these critical HMBC correlations.

Caption: Key HMBC correlations for 2-(pyridin-4-yl)quinoline-4-carboxylic acid. (Note: A chemical structure image would be required for accurate arrow placement).

By systematically analyzing these 2D correlations, the two isolated spin systems (quinoline's benzene ring and the pyridine ring) can be unequivocally linked together through the quaternary carbons, and the positions of the carboxylic acid and the inter-ring bond can be confirmed, leading to the final, unambiguous structure.

Conclusion

References

-

Doebner–Miller reaction. In: Wikipedia. Accessed January 4, 2026. [Link]

-

Matsubara, K., et al. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. ACS Publications. [Link]

-

Sharma, P., et al. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Doebner-Miller Reaction. SynArchive. [Link]

-

Seaton, P. J., & Williamson, R. T. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

-

Seaton, P. J., & Williamson, R. T. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. [Link]

-

Iovu, M., et al. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. [Link]

-

Leško, J., & Lásiková, A. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Meléndez, A., et al. Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. IUCr. [Link]

-

2-(Pyridin-4-yl)quinoline-4-carboxylic acid. PubChem. [Link]

-

Franklin Ebenazer, A., et al. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. PubMed Central. [Link]

-

Theoretical NMR correlations based Structure Discussion. PubMed Central. [Link]

-

Pradeep Kumar M. R., & Hunashal R. D. SYNTHESIS, SPECTRAL CHARACTERIZATION, AND IN-VITRO ANTIOXIDANT ACTIVITY SCREENING OF SOME NOVEL 2-HYDROXY QUINOLINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Cherry. [Link]

-

Correlations in the HSQC and HMBC spectra of 19. ResearchGate. [Link]

-

Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

-

IR: carboxylic acids. University of Calgary. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. [Link]

-

21.10 Spectroscopy of Carboxylic Acid Derivatives. OpenStax. [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ResearchGate. [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis [mdpi.com]

- 3. iipseries.org [iipseries.org]

- 4. benchchem.com [benchchem.com]

- 5. 2-(Pyridin-4-yl)quinoline-4-carboxylic acid | C15H10N2O2 | CID 26587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chempap.org [chempap.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 15. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to Ufenamate (CAS 67330-25-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ufenamate (CAS 67330-25-0), chemically known as butyl 2-[[3-(trifluoromethyl)phenyl]amino]benzoate, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. Primarily formulated for topical application, Ufenamate exerts potent anti-inflammatory, analgesic, and photoprotective effects, making it a valuable therapeutic agent in the management of a spectrum of dermatological conditions. This guide provides a comprehensive technical overview of Ufenamate, encompassing its physicochemical properties, a detailed synthesis and purification protocol, robust analytical methodologies for its quantification, and a thorough examination of its pharmacological profile. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required for advanced study and formulation development of this significant topical NSAID.

Introduction: Ufenamate in the Landscape of Topical NSAIDs

Ufenamate, also recognized by synonyms such as Flufenamic acid butyl ester and Butyl flufenamate, is an ester derivative of flufenamic acid. The rationale behind its development was to create a lipophilic molecule with enhanced skin penetration for localized anti-inflammatory action, thereby minimizing the systemic side effects commonly associated with orally administered NSAIDs. Its primary indications include acute and chronic eczema, contact dermatitis, atopic dermatitis, and other non-infectious inflammatory skin diseases[1][2]. Unlike many systemic NSAIDs, Ufenamate's topical application allows for direct delivery to the site of inflammation, offering a favorable risk-benefit profile for long-term management of chronic skin disorders.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation development, analytical method design, and predicting its biological fate.

| Property | Value | Source |

| CAS Number | 67330-25-0 | Multiple Sources |

| Molecular Formula | C₁₈H₁₈F₃NO₂ | Multiple Sources |

| Molecular Weight | 337.34 g/mol | Multiple Sources |

| Appearance | Colorless to light yellow, clear liquid | Multiple Sources |

| Boiling Point | 170 °C at 1 mmHg | Multiple Sources |

| Density | ~1.223 g/cm³ (estimate) | Multiple Sources |

| Solubility | Practically insoluble in water. Freely soluble in DMSO (≥ 44 mg/mL), methanol, and other organic solvents. | Multiple Sources |

| LogP | 5.47890 (Predicted) | [2] |

| pKa | Not available (Ester) | - |

Synthesis and Purification

The synthesis of Ufenamate is a two-step process, commencing with the synthesis of its parent compound, flufenamic acid, followed by its esterification with n-butanol.

Synthesis of Flufenamic Acid (Precursor)

Flufenamic acid is synthesized via an Ullmann condensation reaction. This involves the coupling of 2-chlorobenzoic acid with 3-(trifluoromethyl)aniline in the presence of a copper catalyst and a base[3][4].

Reaction Scheme:

Figure 1: Synthesis of Flufenamic Acid.

Experimental Protocol:

-

To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2-chlorobenzoic acid (1 equivalent), 3-(trifluoromethyl)aniline (1.1 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of copper powder or copper(I) iodide.

-

Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or use an excess of the 3-(trifluoromethyl)aniline as the solvent.

-

Heat the reaction mixture to 120-150 °C under a nitrogen atmosphere and maintain for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a stirred solution of dilute hydrochloric acid.

-

The precipitated crude flufenamic acid is collected by vacuum filtration, washed with water to remove inorganic salts, and then dried.

-

Purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure flufenamic acid.

Esterification to Ufenamate (Butyl Flufenamate)

The final step is the Fischer-Speier esterification of flufenamic acid with n-butanol, catalyzed by a strong acid.

Reaction Scheme:

Figure 2: Synthesis of Ufenamate.

Experimental Protocol:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve flufenamic acid (1 equivalent) in an excess of n-butanol (which also serves as the solvent).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of flufenamic acid).

-

Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Monitor the reaction by TLC until the flufenamic acid is consumed (typically 8-16 hours).

-

After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Remove the excess n-butanol under reduced pressure using a rotary evaporator.

-

The residue is then subjected to purification.

Purification of Ufenamate

Ufenamate, being a liquid ester, is typically purified by vacuum distillation.

Experimental Protocol:

-

The crude Ufenamate residue is transferred to a distillation apparatus suitable for vacuum operation.

-

The system is evacuated to a pressure of approximately 1 mmHg.

-

The temperature is gradually increased, and the fraction distilling at approximately 170 °C is collected.

-

The purity of the collected Ufenamate should be confirmed by analytical methods such as HPLC or GC-MS.

Analytical Methodologies

Robust and validated analytical methods are crucial for quality control during manufacturing and for pharmacokinetic studies. For Ufenamate and related fenamates, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating RP-HPLC method is essential for the assay of Ufenamate in pharmaceutical dosage forms. The following protocol is based on a validated method for the closely related compound, etofenamate, and can be adapted for Ufenamate[5].

Workflow for HPLC Method Development:

Figure 3: HPLC Analysis Workflow for Ufenamate.

Representative HPLC Protocol:

-

Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of methanol and a phosphate buffer (pH adjusted to ~6.0-6.5), for instance, in a ratio of 80:20 (v/v). The high organic content is necessary due to the lipophilicity of Ufenamate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 286 nm.

-

Injection Volume: 20 µL.

-

Quantification: Based on a calibration curve prepared from Ufenamate reference standards.

Method Validation (as per ICH Q2(R1) Guidelines):

-

Specificity: The method should be able to resolve Ufenamate from its degradation products and formulation excipients. This is typically assessed through forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress).

-

Linearity: Assessed over a range of concentrations, demonstrating a linear relationship between peak area and concentration (correlation coefficient R² > 0.999).

-

Accuracy: Determined by recovery studies on spiked placebo samples.

-

Precision: Assessed at the levels of repeatability (intra-day) and intermediate precision (inter-day), with a relative standard deviation (RSD) of <2%.

-

Robustness: Evaluated by making small, deliberate changes to method parameters (e.g., mobile phase composition, pH, flow rate) to ensure the method remains reliable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of Ufenamate, especially in biological matrices where high selectivity is required. Due to its ester nature, Ufenamate is sufficiently volatile for GC analysis without derivatization.

Representative GC-MS Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-1 or HP-5 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp at 15-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.

-

Injector Temperature: 250-280 °C.

-

MS Interface Temperature: 280 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Detection Mode: Can be run in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.

Sample Preparation for Biological Matrices (e.g., Plasma, Skin Homogenate):

-

Liquid-Liquid Extraction (LLE): Acidify the sample and extract Ufenamate into an immiscible organic solvent like hexane or ethyl acetate.

-

Solid-Phase Extraction (SPE): Utilize a C18 or similar reversed-phase cartridge to retain Ufenamate from the aqueous sample, followed by elution with an organic solvent.

-

The organic extract is then evaporated to dryness and reconstituted in a small volume of a suitable solvent for GC-MS injection.

Pharmacology and Mechanism of Action

Ufenamate's therapeutic effects are rooted in its activity as a non-steroidal anti-inflammatory drug.

Mechanism of Action

The primary mechanism of action of Ufenamate is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2[3][6]. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

-

COX-1: Is constitutively expressed and plays a role in physiological functions such as gastric cytoprotection and platelet aggregation.

-

COX-2: Is inducible and its expression is upregulated at sites of inflammation.

By inhibiting COX enzymes, particularly COX-2, Ufenamate reduces the synthesis of pro-inflammatory prostaglandins (like PGE₂), leading to a decrease in vasodilation, edema, and pain associated with the inflammatory response[6][7]. Some evidence suggests a degree of selectivity towards COX-2, which may contribute to its favorable topical safety profile[6].

Signaling Pathway:

Figure 4: Ufenamate's Mechanism of Action via COX Inhibition.

Additional proposed mechanisms that may contribute to its anti-inflammatory effects include the stabilization of cellular membranes, which can prevent the release of other pro-inflammatory mediators[1][3].

Pharmacokinetics

Detailed human pharmacokinetic data for topical Ufenamate is limited. However, studies in animal models provide valuable insights[1][8].

-

Absorption: Being highly lipophilic, Ufenamate is well-absorbed through the skin. Studies in rats with ¹⁴C-labeled Ufenamate ointment showed significant percutaneous absorption. Skin condition plays a crucial role; absorption is increased through scratched or damaged skin[1][8]. Interestingly, delipidized (dry) skin shows reduced penetration, suggesting that the stratum corneum lipids are important for its partitioning into the epidermis[9].

-

Distribution: After topical application, Ufenamate accumulates primarily in the superficial layers of the skin, with up to 95% of the absorbed dose remaining as the parent compound in the skin. This localized distribution is key to its therapeutic effect and low systemic exposure[8].

-

Metabolism: Systemically absorbed Ufenamate is subject to hydrolysis, breaking the ester bond to form flufenamic acid and butanol[1].

-

Excretion: Due to very low concentrations in systemic circulation, excretion pathways have not been fully elucidated in humans. Metabolites are expected to be excreted via renal and fecal routes, similar to other NSAIDs.

Clinical Applications and Efficacy

Ufenamate is clinically used for a variety of non-infectious, inflammatory skin conditions[2][7][10]:

-

Acute and Chronic Eczema

-

Contact Dermatitis

-

Atopic Dermatitis

-

Diaper Dermatitis

-

Miliary Rashes

In vivo studies in mice have also demonstrated a photoprotective effect, where topical Ufenamate reduced skin erythema and swelling in photoaging models and downregulated the expression of COX-2 induced by UV radiation[7]. Furthermore, it has been shown to promote the healing of mouse skull defects by inducing the secretion of Bone Morphogenetic Protein 2 (BMP2)[7].

Safety and Toxicology

Ufenamate is generally well-tolerated when applied topically.

-

Local Adverse Reactions: The most common side effects are localized skin reactions, including itching, stinging, erythema, a burning sensation, or dryness[11].

-

Systemic Toxicity: Due to low systemic absorption, systemic side effects are rare but can include those typical of NSAIDs if significant absorption occurs.

-

Toxicology Studies:

-

Repeated Dose Toxicity: In rabbits, continuous application of 5% and 20% Ufenamate ointment for 3 months at doses up to 100 mg/kg/day showed no obvious adverse reactions[1][11].

-

Reproductive Toxicity: Oral administration to pregnant rats and rabbits during organogenesis showed no teratogenic effects and no obvious fetal toxicity at the doses tested[1][11].

-

Conclusion and Future Outlook

Ufenamate stands as a well-established topical NSAID with a proven track record in the management of inflammatory dermatoses. Its efficacy is derived from a classic NSAID mechanism—the inhibition of prostaglandin synthesis—while its favorable safety profile is a direct result of its targeted topical delivery and pharmacokinetic properties that favor local retention in the skin. For drug development professionals, Ufenamate serves as a model for a successful topical anti-inflammatory agent. Future research may focus on novel delivery systems, such as nanoemulsions or liposomal formulations, to further enhance its skin penetration and retention, potentially expanding its therapeutic applications to a wider range of inflammatory conditions.

References

-

Patsnap Synapse. (2024, June 14). What is Ufenamate used for?Link

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Ufenamate?Link

-

PubChem. Ufenamate. Link

-

Peraman, R., et al. (2015). Analytical quality by design approach in RP-HPLC method development for the assay of etofenamate in dosage forms. Indian Journal of Pharmaceutical Sciences, 77(6), 751-757. Link

-

Gpatindia. (2020, July 2). FLUFENAMIC ACID Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Link

-

Iino, H., et al. (2015). Penetration of Ufenamate into Intact, Stripped, or Delipidized Skin Using Different Vehicles. Biological & Pharmaceutical Bulletin, 38(10), 1645-8. Link

-

MedChemExpress. Ufenamate Product Data Sheet. Link

-

Dannhardt, G., Laufer, S., & Lehr, M. (1988). HPLC determination of etofenamate and flufenamic acid in biological material. Clinical Chemistry, 34(12), 2580-1. Link

-

Labclinics. Ufenamate. Link

-

Protheragen. Ufenamate. Link

-

TargetMol. Ufenamate. Link

-

Echemi. Flufenamic acid butyl ester ointment. Link

-

Selleck Chemicals. Ufenamate. Link

-

Guidechem. What is the difference between Ulfenamate and Butefenamate butyl ester?Link

-

Chemsrc. Ufenamate. Link

-

Clearsynth. Ufenamate. Link

-

ChemicalBook. ufenamate - Safety Data Sheet. Link

-

ChemBK. FLUFENAMIC ACID BUTYL ESTER. Link

Sources

- 1. isites.info [isites.info]

- 2. Esterification of camphene, butanol to butylbutanoate, salicylic acid with aliphatic alcohols, synthesis of acetamido ketones/esters, esterification of propanoic acid by butanol or 2-ethylhexanol, aspirin synthesis etc. represent the examples of esterification reactions catalysed by heteropoly acid/ | Semantic Scholar [semanticscholar.org]

- 3. Flufenamic acid synthesis - chemicalbook [chemicalbook.com]

- 4. FLUFENAMIC ACID Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. Development and Validation of a Stability-Indicating Assay of Etofenamate by RP-HPLC and Characterization of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ERIC - EJ1224944 - Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions, Journal of Chemical Education, 2019-Aug [eric.ed.gov]

- 7. US3864402A - Purification of secondary alkyl amines - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. ijpsonline.com [ijpsonline.com]

- 11. HPLC determination of etofenamate and flufenamic acid in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Versatility of the Quinoline Scaffold: An In-depth Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The quinoline ring system, a nitrogen-containing heterocyclic scaffold, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable and diverse pharmacological profile.[1][2][3] First isolated from coal tar in 1834, this privileged structure is a key constituent in numerous natural products, most notably the cinchona alkaloids like quinine, and has served as a foundational template for the synthesis of a multitude of clinically significant therapeutic agents.[4][5] This in-depth technical guide provides a comprehensive exploration of the multifaceted biological activities of quinoline derivatives. It is designed for researchers and drug development professionals, offering not just a catalog of activities but a deeper understanding of the underlying mechanisms of action, detailed experimental protocols for their evaluation, and critical insights into structure-activity relationships (SAR). We will delve into the established and emerging roles of quinoline derivatives as anticancer, antimicrobial, antimalarial, and anti-inflammatory agents, providing the technical foundation necessary to propel future research and development in this dynamic field.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

Quinoline, or 1-azanaphthalene, is a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyridine ring.[5] This unique arrangement confers upon the quinoline nucleus a set of physicochemical properties that make it an exceptional scaffold for drug design. Its aromatic nature allows for π-π stacking interactions with biological targets, while the nitrogen atom can act as a hydrogen bond acceptor, contributing to ligand-receptor binding. The true power of the quinoline scaffold, however, lies in the versatility of its substitution patterns. The ability to readily modify various positions on both the benzene and pyridine rings allows for the fine-tuning of electronic, steric, and lipophilic properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.[6] This chemical tractability has led to the development of a vast library of quinoline derivatives with a broad spectrum of therapeutic applications.[7][8]

Anticancer Activities: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a prominent class of anticancer agents, exhibiting a wide array of mechanisms that target the fundamental processes of cancer cell growth and survival.[9][10][11] Their modes of action are diverse, ranging from the inhibition of key enzymes involved in cell signaling and proliferation to the disruption of DNA integrity and the induction of programmed cell death.[5][9][12]

Mechanisms of Anticancer Action

The anticancer efficacy of quinoline derivatives stems from their ability to interact with various molecular targets crucial for tumorigenesis.[10] Key mechanisms include:

-

Kinase Inhibition: Many quinoline-based compounds are potent inhibitors of protein kinases, which are critical regulators of cell growth, differentiation, and survival. They have been shown to target receptor tyrosine kinases such as c-Met, EGFR (Epidermal Growth Factor Receptor), and VEGFR (Vascular Endothelial Growth Factor Receptor), as well as intracellular kinases like PI3K and mTOR. By blocking the activity of these kinases, quinoline derivatives can disrupt oncogenic signaling pathways, leading to the inhibition of cancer cell proliferation and survival.

-

Topoisomerase Inhibition: Certain quinoline derivatives function as topoisomerase inhibitors, interfering with the enzymes that regulate DNA topology during replication and transcription.[9][12] This leads to DNA damage and ultimately triggers apoptosis in cancer cells.

-

Induction of Apoptosis: Quinoline compounds can induce programmed cell death through various pathways. Some derivatives have been shown to trigger caspase-dependent apoptosis associated with the dissipation of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS).[13]

-

Inhibition of Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is essential for tumor growth and metastasis. Several quinoline derivatives have demonstrated anti-angiogenic properties by inhibiting key signaling pathways involved in this process.[9]

-

Cell Cycle Arrest: By interfering with the cell cycle machinery, certain quinoline derivatives can halt the proliferation of cancer cells at specific checkpoints, preventing them from completing cell division.[9]

Diagram 1: Key Anticancer Mechanisms of Quinoline Derivatives

Caption: Major pathways targeted by anticancer quinoline derivatives.

Quantitative Assessment of Anticancer Activity

The cytotoxic and antiproliferative effects of quinoline derivatives are quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit a biological process by 50%.

Table 1: IC50 Values of Representative Quinoline Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2,6-dichloro hydrazone derivative | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | [4] |

| 2,6-dichloro hydrazone derivative | HTC-8 (Colon) | 0.314 - 4.65 µg/cm³ | [4] |

| 2,6-dichloro hydrazone derivative | HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [4] |

| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | MCF7 (Breast) | 29.8 | [4] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | HL-60 (Leukemia) | 19.88 ± 3.35 µg/ml | [4] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | U937 (Leukemia) | 43.95 ± 3.53 µg/ml | [4] |

| Quinoline-8-sulfonamide 9a | C32 (Melanoma) | 233.9 µg/mL | [6] |

| Quinoline-8-sulfonamide 9a | COLO829 (Melanoma) | 168.7 µg/mL | [6] |

| Quinoline-8-sulfonamide 9a | MDA-MB-231 (Breast) | 273.5 µg/mL | [6] |

| Quinoline-8-sulfonamide 9a | U87-MG (Glioblastoma) | 339.7 µg/mL | [6] |

| Quinoline-8-sulfonamide 9a | A549 (Lung) | 223.1 µg/mL | [6] |

| 7-chloroquinolinyl benzyl amino carbamate 4b | LNCaP (Prostate) | 6.61 µg/mL | [14] |

| 7-chloroquinolinyl benzyl amino carbamate 4b | A2780 (Ovarian) | 2.81 µg/mL | [14] |

| 7-chloroquinolinyl benzyl amino carbamate 4b | MCF-7 (Breast) | 5.69 µg/mL | [14] |

Experimental Protocols for Anticancer Activity Evaluation

A tiered approach is typically employed to evaluate the anticancer potential of novel quinoline compounds.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][15]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[16]

-

Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle and positive controls. Incubate for 24, 48, or 72 hours.[16]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[5][16]

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.[17]

Diagram 2: Experimental Workflow for MTT Assay

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]

Protocol:

-

Cell Treatment: Treat cells with the quinoline derivative at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[20]

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[21]

-

Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[20][22]

-

Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry as soon as possible.[20]

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane extract, a key step in angiogenesis.[23][24]

Protocol:

-

Plate Coating: Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the solidified matrix in the presence of the quinoline derivative or vehicle control.

-

Incubation: Incubate the plate for 4-18 hours to allow for tube formation.[25]

-

Visualization and Quantification: Visualize the tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as the number of branch points and total tube length.[8][23]

Antimicrobial Activities: A Broad Spectrum of Action

Quinoline derivatives have a long and storied history as antimicrobial agents, with some of the earliest and most effective antibacterial and antiprotozoal drugs belonging to this class.[2][4] Their broad spectrum of activity encompasses Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[21][22]

Mechanisms of Antimicrobial Action

The antimicrobial effects of quinoline derivatives are mediated through several mechanisms, including:

-

Inhibition of DNA Gyrase and Topoisomerase IV: This is the primary mechanism of action for the fluoroquinolone class of antibiotics. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.[26]

-

Disruption of Cell Wall Synthesis: Some quinoline derivatives can interfere with the synthesis of the bacterial cell wall, a structure that is crucial for maintaining cell integrity.

-

Inhibition of Peptide Deformylase (PDF): PDF is an essential bacterial enzyme involved in protein synthesis, making it an attractive target for novel antibacterial agents.[27]

Quantitative Assessment of Antimicrobial Activity

The primary metric for quantifying the in vitro activity of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[9][28]

Table 2: MIC Values of Representative Quinoline Derivatives Against Various Microbial Strains

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Ciprofloxacin | Escherichia coli | 0.013 - 1 | [9] |

| Ciprofloxacin | Staphylococcus aureus | 0.125 - 8 | [9] |

| Ciprofloxacin | Pseudomonas aeruginosa | 0.15 - >32 | [9] |

| Levofloxacin | Escherichia coli | ≤ 0.06 - 2 | [9] |

| Levofloxacin | Staphylococcus aureus | 0.06 - >8.0 | [9] |

| Levofloxacin | Pseudomonas aeruginosa | 0.5 - >512 | [9] |

| Moxifloxacin | Escherichia coli | 4 - 8 | [9] |

| Moxifloxacin | Staphylococcus aureus | 0.064 - 0.5 | [9] |

| Moxifloxacin | Pseudomonas aeruginosa | 1 - >32 | [9] |

| Nalidixic Acid | Escherichia coli | 0.50 - 64 | [9] |

| Nalidixic Acid | Staphylococcus aureus | 0.25 | [9] |

| Nalidixic Acid | Pseudomonas aeruginosa | 700 | [9] |

| Quinolone-3-carbonitrile derivatives | Various strains | 3.13 - 100 µM | [29] |

| 9-bromo substituted indolizinoquinoline-5,12-dione derivative 7 | E. coli ATCC25922 | 2 | [3] |

| 9-bromo substituted indolizinoquinoline-5,12-dione derivative 7 | MRSA | 2 | [3] |

Experimental Protocol for Antimicrobial Activity Evaluation (Broth Microdilution Method for MIC Determination)

This is a standardized and widely used method for determining the MIC of an antimicrobial agent.[7][9]

Protocol:

-

Preparation of Quinolone Solutions: Prepare a stock solution of the quinoline derivative and perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).[9]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and then dilute it to achieve a final concentration of about 5 x 10^5 CFU/mL in each well.[9]

-

Inoculation and Incubation: Inoculate each well containing the serially diluted compound with the bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls. Incubate the plates at 35-37°C for 16-20 hours.[9]

-

MIC Determination: The MIC is the lowest concentration of the quinoline derivative that completely inhibits visible bacterial growth.[9]

Antimalarial Activities: A Historical and Enduring Legacy

The use of quinoline derivatives to treat malaria dates back centuries with the discovery of quinine from the bark of the cinchona tree.[4] This class of compounds remains a cornerstone of antimalarial therapy.

Mechanism of Antimalarial Action

The primary mechanism of action of many quinoline antimalarials, such as chloroquine, involves the disruption of heme detoxification in the malaria parasite.[16] During its intraerythrocytic stage, the parasite digests hemoglobin, releasing toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Quinoline antimalarials are thought to accumulate in the parasite's acidic food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.[14]

Experimental Protocol for Antimalarial Activity Evaluation (SYBR Green I-based Fluorescence Assay)

This is a widely used, sensitive, and high-throughput assay for screening antimalarial compounds.[30][31]

Protocol:

-

Parasite Culture: Culture Plasmodium falciparum in human erythrocytes.

-

Drug Treatment: Synchronize the parasite culture to the ring stage and add it to a 96-well plate containing serial dilutions of the quinoline derivative.

-

Incubation: Incubate the plates for 48 or 72 hours under standard culture conditions.[12][32]

-

Lysis and Staining: Add a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I to each well.[31]

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. The intensity of the fluorescence is proportional to the amount of parasitic DNA, and thus to the number of viable parasites.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the drug concentration.

Anti-inflammatory Activities: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, and there is a growing interest in the development of novel anti-inflammatory agents. Quinoline derivatives have shown promise in this area by targeting key mediators of the inflammatory response.[28][33]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of quinoline derivatives are attributed to their ability to modulate various inflammatory pathways, including:

-

Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Some quinoline derivatives have been shown to be selective inhibitors of COX-2, which is an attractive target for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[34][35][36]

-

Modulation of Cytokine Production: Pro-inflammatory cytokines such as TNF-α and IL-6 play a central role in the inflammatory cascade. Certain quinoline derivatives can suppress the production of these cytokines.

-

Inhibition of Phosphodiesterase 4 (PDE4): PDE4 is an enzyme that degrades cyclic AMP (cAMP), a second messenger with anti-inflammatory properties. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.[23][33]

Quantitative Assessment of Anti-inflammatory Activity